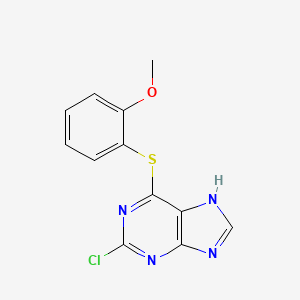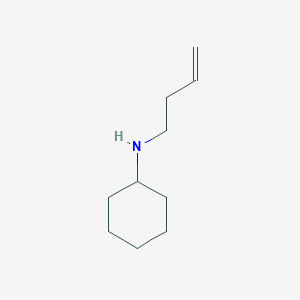
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an organic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a chloro substituent at the 7th position, a cyclohexyl group at the 6th position, and an ethyl ester group at the 3rd position. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of the chloro substituent: Chlorination of the quinoline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the cyclohexyl group: This step involves the alkylation of the quinoline core with a cyclohexyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the dihydroquinoline derivative.
Substitution: Products include quinoline derivatives with various substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
- 7-chloro-1-ethyl-6-fluoro-4-oxo-5-quinolinecarboxylic acid ethyl ester
Uniqueness
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the cyclohexyl group at the 6th position, which imparts distinct steric and electronic properties. This makes it different from other quinoline derivatives and can influence its reactivity and biological activity.
Propiedades
Número CAS |
55376-54-0 |
|---|---|
Fórmula molecular |
C18H20ClNO3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3/c1-2-23-18(22)14-10-20-16-9-15(19)12(8-13(16)17(14)21)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,20,21) |
Clave InChI |
LPBQDZDQOYFEBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


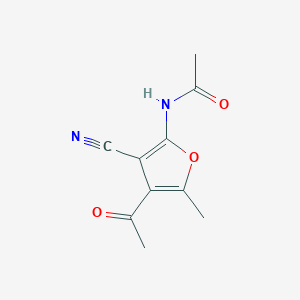
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
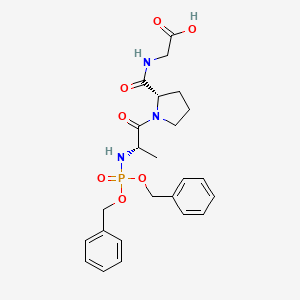
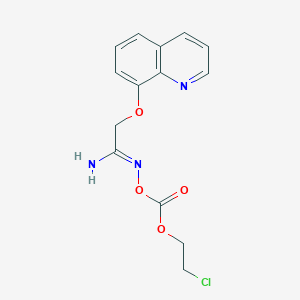
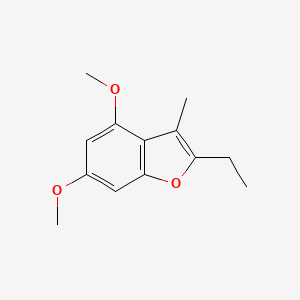
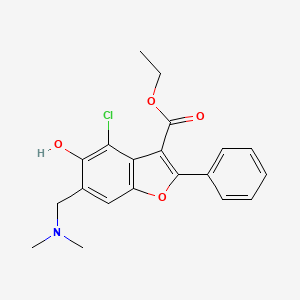
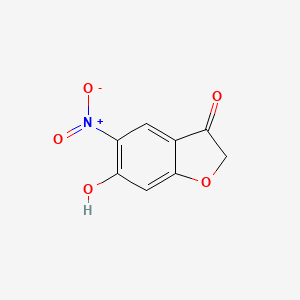
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)


